4,4'-Dihydroxyazobenzol

Übersicht

Beschreibung

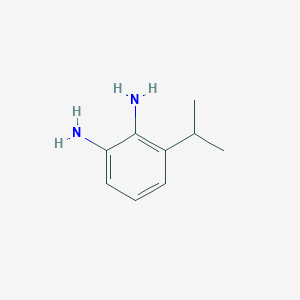

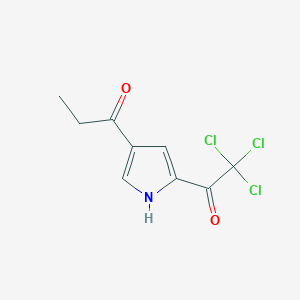

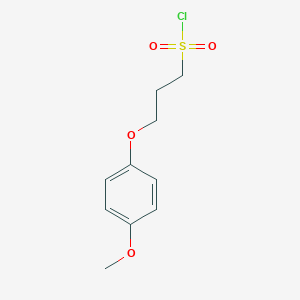

4,4’-Dihydroxyazobenzene is an organic compound belonging to the azobenzene family. It is characterized by the presence of two hydroxyl groups attached to the para positions of the benzene rings, which are connected by an azo group (-N=N-). This compound is known for its vibrant color and has been used historically as a dye. It also exhibits interesting photochromic properties, making it valuable in various scientific applications.

Wissenschaftliche Forschungsanwendungen

4,4’-Dihydroxyazobenzene has a wide range of applications in scientific research:

Chemistry: Used as a photochromic switch in molecular devices and sensors.

Biology: Investigated for its antimicrobial properties against drug-resistant bacteria.

Medicine: Explored for potential therapeutic applications, including antifungal and antibacterial agents.

Industry: Utilized in the production of dyes, pigments, and photoresponsive materials.

Wirkmechanismus

Target of Action

4,4’-Dihydroxyazobenzene (DHAB) has been found to exhibit antimicrobial activity against certain bacterial strains, specifically Staphylococcus aureus and Staphylococcus pseudintermedius . These bacteria are the primary targets of DHAB. Staphylococci are a group of bacteria that can cause a multitude of diseases and are known for their resistance to antibiotics.

Mode of Action

Studies suggest that dhab causesmembrane damage in staphylococci . This damage is indicated by the increase in thiobarbituric acid reactive substances (TBARS) such as malondialdehyde . The disruption of the bacterial cell membrane can lead to cell death, thereby inhibiting the growth of the bacteria.

Biochemical Pathways

DHAB appears to induce an oxidative burst within the bacterial cells . This is suggested by the differential induction of the enzymes peroxidases and superoxide dismutase in S. aureus and S. pseudintermedius . These enzymes play a crucial role in ROS-scavenging, which is a defense mechanism of the bacteria against oxidative stress. The oxidative burst induced by DHAB can overwhelm this defense mechanism, leading to cell death.

Result of Action

The antimicrobial action of DHAB results in the inhibition of growth of the targeted bacteria. The minimum inhibitory concentration (MIC) values for S. aureus and S. pseudintermedius were found to be 64 and 32 mg/L respectively . In addition, the minimum bactericidal concentrations (MCB) were 256 and 64 mg/L . These results indicate the potential of DHAB as an antimicrobial agent.

Action Environment

Like other azobenzene derivatives, the isomeric state of dhab (trans or cis) can be influenced by light of different wavelengths

Biochemische Analyse

Biochemical Properties

4,4’-Dihydroxyazobenzene plays a role in biochemical reactions, particularly in the glycosylation process . It is a challenging glycosyl acceptor, and its glycosylation is a critical step in the creation of photoresponsive glycoconjugates . These glycoconjugates are valuable molecules used as tools for investigating carbohydrate-protein interactions .

Cellular Effects

In terms of cellular effects, 4,4’-Dihydroxyazobenzene has demonstrated potential as an antimicrobial agent against certain pathogens . It has been tested in vitro against Staphylococcus aureus and Staphylococcus pseudintermedius, with promising results . The compound causes membrane damage, as indicated by the increase in thiobarbituric acid reactive substances .

Molecular Mechanism

The molecular mechanism of 4,4’-Dihydroxyazobenzene involves its interaction with cellular membranes . It causes toxicity in staphylococci by damaging the membrane, leading to an increase in thiobarbituric acid reactive substances . This compound also induces the enzymes peroxidases and superoxide dismutase, suggesting their role in ROS-scavenging due to the oxidative burst induced by this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxyazobenzene can be synthesized through the diazotization of aniline followed by coupling with phenol. The general synthetic route involves the following steps:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with phenol in an alkaline medium to yield 4,4’-dihydroxyazobenzene.

The reaction conditions typically involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is carried out at a slightly elevated temperature to facilitate the formation of the azo compound.

Industrial Production Methods

In industrial settings, the production of 4,4’-dihydroxyazobenzene follows similar principles but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the diazotization and coupling reactions.

Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity 4,4’-dihydroxyazobenzene.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Dihydroxyazobenzene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The azo group can be reduced to form hydrazo compounds.

Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

Oxidation: Produces quinones.

Reduction: Produces hydrazo compounds.

Substitution: Produces halogenated or nitrated derivatives.

Vergleich Mit ähnlichen Verbindungen

4,4’-Dihydroxyazobenzene is unique compared to other azobenzene derivatives due to its specific substitution pattern. Similar compounds include:

Azobenzene: Lacks hydroxyl groups and has different photochromic properties.

4-Hydroxyazobenzene: Contains only one hydroxyl group, leading to different reactivity and applications.

4,4’-Diaminoazobenzene: Contains amino groups instead of hydroxyl groups, resulting in different chemical behavior and uses.

Eigenschaften

IUPAC Name |

4-[(4-hydroxyphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKODVHZBYIBMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-16-0, 51437-66-2 | |

| Record name | 4,4'-Azobis(phenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDROXYAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YLC7I7DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DHAB inhibits ADPR-cyclase activity, thereby reducing the production of cyclic ADP-ribose (cADPR), a Ca2+-mobilizing second messenger. This inhibition disrupts downstream signaling pathways involved in cell proliferation and protein synthesis, such as Akt phosphorylation and nuclear factor of activated T cell (NFAT) translocation. [, ]

A: In murine mesangial cells, DHAB blocks the sustained Ca2+ influx triggered by angiotensin II, which is mediated by L-type Ca2+ channels and regulated by cADPR. By inhibiting cADPR production, DHAB effectively disrupts downstream signaling events, including Akt phosphorylation, NFAT nuclear translocation, and ultimately, cell proliferation and protein synthesis. []

A: The molecular formula of 4,4'-Dihydroxyazobenzene is C12H10N2O2, and its molecular weight is 214.22 g/mol. []

A: Yes, DHAB has been characterized using various spectroscopic techniques. For instance, its synthesis has been confirmed by Fourier-transform infrared spectroscopy (FT-IR) and elemental analysis. [] Furthermore, 1H NMR analysis has been used to characterize DHAB-containing polymers and copolymers. [, , , ]

A: Yes, DHAB is frequently used as a monomer in the synthesis of liquid crystalline polymers, often combined with other bisphenols and spacers like 3,3-bis(chloromethyl)oxetane or various alkyl chains. [, , , , , , , , , , ]

A: Yes, molecular dynamics simulations have been employed to understand the conformational behavior and inter-chain interactions of DHAB-based polyethers. [, ] These simulations provide insights into the relationship between polymer structure and liquid crystalline behavior.

A: While the provided research doesn't delve into specific structural modifications of DHAB and their impact on ADPR-cyclase inhibition, it highlights the importance of the hydroxyl groups for its activity. [] Further research is needed to establish a comprehensive SAR profile for DHAB and its derivatives.

ANone: The research primarily focuses on DHAB's incorporation into polymers, and information about its stability in various conditions and formulations is limited. Further investigations are needed to determine its stability profile and explore suitable formulation strategies for specific applications.

A: While the provided research doesn't offer a historical overview, it showcases the evolution of DHAB research, transitioning from its initial use in dye chemistry [] towards applications in liquid crystal polymers and as a potential therapeutic agent. This highlights the versatility of DHAB and its potential in diverse scientific disciplines.

A: Absolutely. The research demonstrates the interdisciplinary nature of DHAB research. Its use in developing liquid crystalline polymers with specific properties [, , , , , , , , , , ] bridges chemistry and material science. Furthermore, exploring its biological activity as an ADPR-cyclase inhibitor [, ] opens avenues for collaborations between chemists, biologists, and pharmacologists, potentially leading to novel therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)

![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)